

3-Amino-5-fluoro-4-hydroxybenzoic Acid: Technical Profile & Synthetic Guide

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Compound of Interest

Compound Name: 3-Amino-5-fluoro-4-hydroxybenzoic acid

CAS No.: 1025127-44-9

Cat. No.: B1374392

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CAS Number: 1025127-44-9 Molecular Formula: C₇H₆FNO₃ Molecular Weight: 171.13 g/mol
[\[1\]](#)

Executive Summary

3-Amino-5-fluoro-4-hydroxybenzoic acid is a high-value fluorinated building block used primarily in the synthesis of heterocyclic pharmaceutical agents. Structurally, it combines a benzoic acid moiety with an ortho-amino phenol core, flanked by a fluorine atom. This unique substitution pattern imparts specific electronic and steric properties:

- **Fluorine Effect:** The C5-fluorine atom lowers the pKa of the adjacent phenolic hydroxyl group via inductive withdrawal (effect), enhancing metabolic stability and altering hydrogen-bond donor capabilities compared to the non-fluorinated analog (3-amino-4-hydroxybenzoic acid).
- **Heterocyclic Precursor:** The ortho-amino hydroxyl motif is the canonical precursor for benzoxazoles, a privileged scaffold in kinase inhibitors and GPCR modulators (e.g., 5-HT5A

receptor antagonists).

- **Zwitterionic Nature:** The compound exists as a zwitterion at physiological pH, influencing its solubility profile and handling requirements.

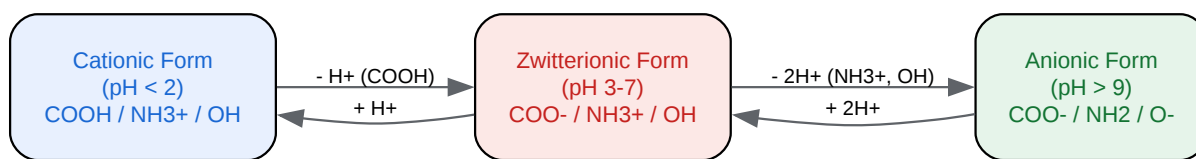
Physicochemical Profile

The strategic placement of fluorine modulates the acidity and lipophilicity of the scaffold.

Property	Value / Description	Note
Appearance	Off-white to grey/brown solid	Oxidizes slowly upon air exposure.
Melting Point	>250 °C (Decomposes)	Typical for zwitterionic amino acids.
Solubility	DMSO, Dilute Acid (HCl), Dilute Base (NaOH)	Low solubility in water/organic solvents at neutral pH (Isoelectric point).
pKa (Acid)	~2.5 (COOH)	Predicted; lowered by F-substitution.
pKa (Base)	~3.5 - 4.0 (Anilinium)	Predicted; F-substitution reduces basicity of amine.
pKa (Phenol)	~8.5	Predicted; more acidic than phenol (pKa 10) due to F and COOH.
LogP	~0.5 - 0.9	Moderate lipophilicity.

Zwitterionic Equilibrium

At neutral pH, the molecule exists primarily in a zwitterionic state ($\text{COO}^- / \text{NH}_3^+$), which dictates its low solubility in non-polar solvents.



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Figure 1: pH-dependent ionization states of **3-Amino-5-fluoro-4-hydroxybenzoic acid**.

Synthetic Methodology

The synthesis of **3-amino-5-fluoro-4-hydroxybenzoic acid** is typically achieved via the nitration of 3-fluoro-4-hydroxybenzoic acid followed by reduction. This route leverages the directing effects of the hydroxyl group to install the nitrogen at the 5-position (meta to the fluorine, ortho to the hydroxyl).

Step 1: Regioselective Nitration

Precursor: 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8). Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid (

).[2] Mechanism: Electrophilic Aromatic Substitution (

). The -OH group is a strong ortho, para-director. The -COOH is a meta-director. The -F is a weak ortho, para-director. The position ortho to the -OH and meta to the -COOH (C5) is the most activated site.

Protocol:

- Dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in conc. at -5 °C.[2]
- Dropwise add fuming (1.05 eq) maintaining temperature < 0 °C.
- Stir for 1-2 hours, allowing the mixture to warm to room temperature.

- Pour onto crushed ice. The product, 3-fluoro-4-hydroxy-5-nitrobenzoic acid, precipitates as a yellow solid.
- Filter, wash with cold water, and dry.

Step 2: Nitro Reduction

Reagents: Hydrogen (

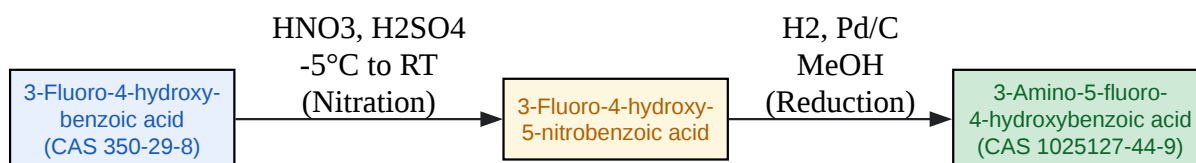
), Palladium on Carbon (Pd/C) OR Tin(II) Chloride (

).[3] Protocol (Catalytic Hydrogenation):

- Dissolve the nitro intermediate in Methanol or Ethanol.
- Add 10% Pd/C (5-10 wt%).
- Stir under

atmosphere (balloon pressure or 1-3 bar) at RT for 4-12 hours.

- Filter through Celite to remove catalyst.
- Concentrate filtrate.[3] The product may crystallize upon cooling or require precipitation by pH adjustment to the isoelectric point.



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Figure 2: Synthetic route from commercially available precursors.

Reactivity & Derivatization[5]

This scaffold is a "chemical chameleon," offering three distinct points of attachment for medicinal chemistry campaigns.

A. Benzoxazole Formation (Key Application)

The ortho-amino phenol motif is the primary precursor for benzoxazoles.

- Reaction: Condensation with carboxylic acids, aldehydes, or orthoesters.
- Condition: Heating with polyphosphoric acid (PPA) or trimethylsilyl polyphosphate (PPSE).
- Utility: Access to fluorinated benzoxazole-5-carboxylic acids, which are bioisosteres of indole-5-carboxylic acids.

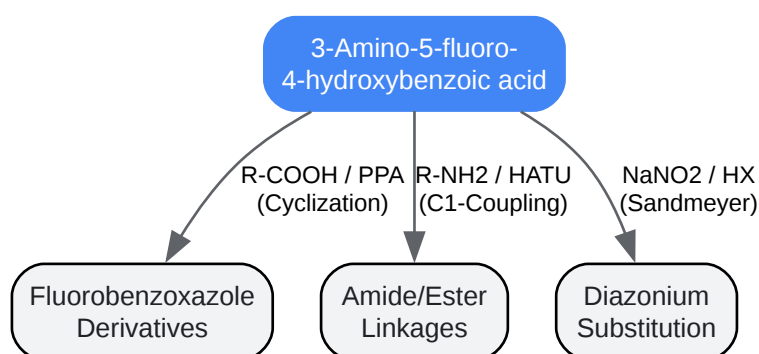
B. Amide Coupling

The C1-Carboxylic acid can be coupled to amines to form amides.

- Challenge: The unprotected aniline and phenol can interfere.
- Solution: Transient protection (e.g., as a methyl ester or acetonide) is often required before activating the carboxylic acid.

C. Sandmeyer-Type Transformations

The amino group can be converted to other halides (Cl, Br, I) or a nitrile via diazonium salts, allowing for the synthesis of 3,5-difluoro or 3-chloro-5-fluoro derivatives.



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Figure 3: Divergent synthesis pathways from the core scaffold.

Medicinal Chemistry Applications

5-HT5A Receptor Modulators

Patent literature identifies this scaffold as a key intermediate in the synthesis of tricyclic guanidine derivatives targeting the 5-HT5A receptor [1]. The fluorine atom at the 5-position is critical for:

- **Metabolic Stability:** Blocking the metabolically labile position ortho to the phenol.
- **Binding Affinity:** Modulating the pKa of the phenol to optimize interactions with receptor residues (e.g., serine or threonine side chains).

Antibacterial Agents

Similar fluoro-hydroxy-amino benzoic acid scaffolds are used in the synthesis of fluoroquinolones and ansamycin antibiotics. The 3-amino-5-fluoro-4-hydroxy moiety serves as a mimetic of the naturally occurring 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, potentially yielding novel "fluoro-ansamycins" with altered potency profiles.

Handling & Safety

- **Hazard Classification:** Irritant (Skin, Eye, Respiratory).
- **Storage:** Hygroscopic and light-sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C.
- **Stability:** The amino-phenol moiety is susceptible to oxidation (browning) over time. Repurification via recrystallization from acidic water/methanol is recommended if the solid darkens.

References

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